N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic, piperazine, and thiophene moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Scientific Research Applications
N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or receptor binding.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the 2,4-dimethoxyphenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the piperazine and thiophene groups: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxalamide or piperazine moieties.
Substitution: Various substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles could be employed depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N1-(2,4-dimethoxyphenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide
Uniqueness
N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-24-7-9-25(10-8-24)18(15-6-11-30-14-15)13-22-20(26)21(27)23-17-5-4-16(28-2)12-19(17)29-3/h4-6,11-12,14,18H,7-10,13H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTADONOGKKHOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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